2-(carbamoylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(carbamoylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(carbamoylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry techniques to enhance sustainability. Methods such as microwave irradiation, ultrasound irradiation, and ball milling are used to achieve high yields with minimal waste and energy consumption . These methods also reduce the use of hazardous solvents, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(carbamoylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, TBHP for oxidation, and sodium borohydride for reduction . The reactions are typically carried out under mild conditions to preserve the integrity of the functional groups.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .
Scientific Research Applications
2-(carbamoylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(carbamoylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved often include key metabolic and signaling pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure with similar biological activities.
2-aminoimidazole: Known for its antimicrobial properties.
1,2,4-trisubstituted imidazoles: Used in various pharmaceutical applications.
Uniqueness
What sets 2-(carbamoylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid apart is its unique structure, which allows for a broader range of functionalization and application. Its ability to undergo various chemical reactions under mild conditions makes it a versatile compound in both research and industrial settings .
Properties
CAS No. |
767316-89-2 |
---|---|
Molecular Formula |
C8H10N4O3 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
2-(carbamoylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid |
InChI |
InChI=1S/C8H10N4O3/c9-8(15)11-6-5(7(13)14)12-3-1-2-4(12)10-6/h1-3H2,(H,13,14)(H3,9,11,15) |
InChI Key |
JOXVHVGZYCZRRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=C(N2C1)C(=O)O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.